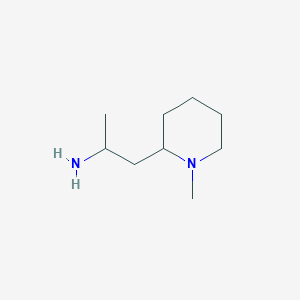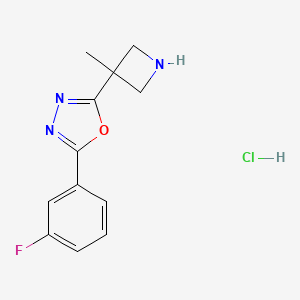
3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Thiazolidin-2,4-dione (TZD) derivatives, such as the compound , can be synthesized using deep eutectic solvents . These solvents act as both solvents and catalysts. The synthesis process involves a Knoevenagel condensation, and the deep eutectic solvent choline chloride, N-methylurea, has been found to be the most suitable for this process .
Molecular Structure Analysis
The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Chemical Reactions Analysis
Thiazolidinediones, including the compound , are five-membered, heterocyclic compounds . They possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .
科学的研究の応用
Anticancer Activity
Thiazolidine motifs, which are present in the compound, have been found to exhibit anticancer properties . The presence of sulfur in these motifs enhances their pharmacological properties, making them valuable in the synthesis of potential anticancer drugs .
Anticonvulsant Activity
Thiazolidine derivatives have also been associated with anticonvulsant activity . This suggests that the compound could potentially be used in the development of drugs for the treatment of epilepsy and other seizure disorders .
Antimicrobial Activity
The compound could have potential antimicrobial applications. Thiazolidine motifs have been found to exhibit antimicrobial properties , which could make the compound useful in the development of new antimicrobial drugs .
Anti-inflammatory Activity
Thiazolidine derivatives have been found to exhibit anti-inflammatory properties . This suggests that the compound could potentially be used in the development of drugs for the treatment of inflammatory conditions .
Neuroprotective Activity
The compound could potentially have neuroprotective properties. Thiazolidine motifs have been found to exhibit neuroprotective activity , suggesting potential applications in the treatment of neurodegenerative disorders .
Antioxidant Activity
Thiazolidine derivatives have been found to exhibit antioxidant activity . This suggests that the compound could potentially be used in the development of drugs for the treatment of conditions associated with oxidative stress .
Antimycotic Agent
The compound “3-(4-Chlorophenoxy)-1,2-propanediol”, which shares a similar structure with the compound , has been used as an antimycotic agent . This suggests that the compound could potentially have applications in the treatment of fungal infections .
Muscle Relaxant
The compound “3-(4-Chlorophenoxy)-1,2-propanediol” has also been used as a centrally acting muscle relaxant . This suggests that the compound could potentially be used in the development of drugs for the treatment of muscle spasms and other related conditions .
作用機序
特性
IUPAC Name |
3-[1-[4-(2-chlorophenoxy)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5S2/c19-15-3-1-2-4-16(15)26-13-5-7-14(8-6-13)28(24,25)20-9-12(10-20)21-17(22)11-27-18(21)23/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUMKWRFNILAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

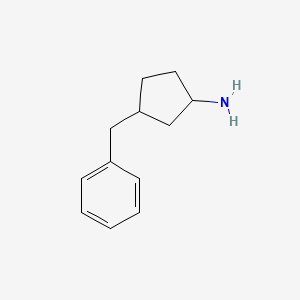
![ethyl 4-({[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2733543.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2733545.png)
![Ethyl 4-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2733547.png)
![N-[[4-(5-Oxo-1,4-diazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2733551.png)
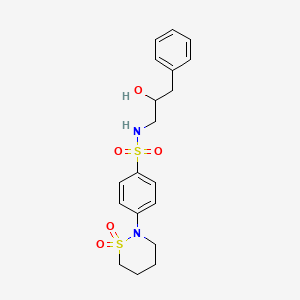
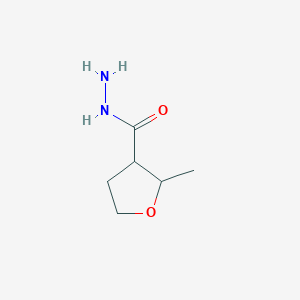
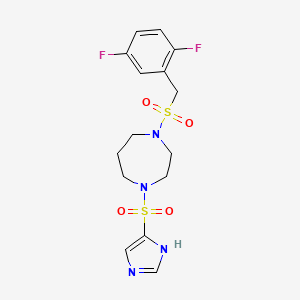
![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2733557.png)
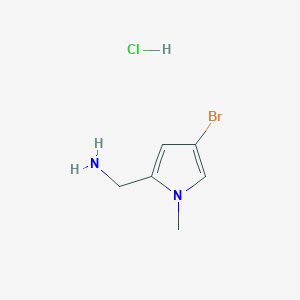
![N-(4-bromophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2733559.png)
